molecular formula C10H14O B8539874 1-(1-Methoxyethyl)-4-methylbenzene

1-(1-Methoxyethyl)-4-methylbenzene

Cat. No.: B8539874
M. Wt: 150.22 g/mol
InChI Key: YSRMSSIQHAGCQB-UHFFFAOYSA-N
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Description

1-(1-Methoxyethyl)-4-methylbenzene (CAS: 61145-46-8) is a substituted aromatic compound featuring a benzene ring with two functional groups: a methyl group at the para position and a 1-methoxyethyl group at the adjacent position. The methoxyethyl group consists of an ethyl chain terminated by a methoxy (-OCH₃) moiety, which introduces both steric bulk and electron-donating effects. This structural motif is critical in determining its chemical reactivity and physical properties.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-(1-methoxyethyl)-4-methylbenzene

InChI

InChI=1S/C10H14O/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9H,1-3H3

InChI Key

YSRMSSIQHAGCQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)OC

Origin of Product

United States

Comparison with Similar Compounds

1-(2-Bromoethoxy)-4-methylbenzene (CAS: 18800-34-5)

  • Structure : Bromoethoxy (-OCH₂CH₂Br) and methyl groups on benzene.
  • Physical Properties : Melting point 37–38°C; boiling point 107–108°C at 8 mmHg .
  • Reactivity : The bromine atom enhances electrophilicity, making it suitable for nucleophilic substitution reactions.
  • Applications : Intermediate in organic synthesis, particularly for introducing ethoxy-bromo functionalities.

1-Bromo-4-(methoxymethyl)benzene (CAS: Not provided)

  • Structure : Bromomethyl (-CH₂Br) and methoxymethyl (-CH₂OCH₃) groups.
  • Reactivity : The bromomethyl group is highly reactive in alkylation reactions, while the methoxymethyl group provides stability.
  • Applications : Used in cross-coupling reactions and polymer chemistry .

1-Methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene (CAS: Not provided)

  • Structure : Methoxy group and a methoxy-terminated hept-2-ynyl chain.
  • Reactivity : The alkyne moiety allows for click chemistry applications.
  • Synthesis : Prepared via acid-catalyzed reactions between alcohols and aromatic precursors .

Halogen-Substituted Derivatives

1-(2-Fluoropropyl)-4-methylbenzene (CAS: Not provided)

  • Structure : Fluoropropyl (-CH₂CH₂F) and methyl groups.
  • Physical Properties : Characterized by ¹H/¹³C NMR spectra .
  • Reactivity : Fluorine’s electronegativity influences dipole moments and metabolic stability.

p-Xylyl Bromide (1-(Bromomethyl)-4-methylbenzene; CAS: 28258-59-5)

  • Structure : Bromomethyl and methyl groups.
  • Physical Properties : Molecular weight 185.06 g/mol; liquid at room temperature .
  • Applications : Alkylating agent in organic synthesis; precursor to polymers.

Azide-Containing Derivatives

1-(Azidomethyl)-4-methylbenzene (CAS: 17271-89-5)

  • Structure : Azidomethyl (-CH₂N₃) and methyl groups.
  • Physical Properties : Molecular weight 147.18 g/mol .
  • Reactivity : Participates in Staudinger and Huisgen cycloaddition reactions.
  • Applications : Click chemistry, bioconjugation.

1-(1-Azidoethenyl)-4-methylbenzene (CAS: 89108-49-6)

  • Structure : Azidoethenyl (-CH=CHN₃) and methyl groups.
  • Reactivity : The conjugated azide-vinyl system enables photochemical applications.
  • Synthesis : Derived from terminal alkyne iodination protocols .

Cycloalkyl and Complex Substituents

1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene (CAS: Not provided)

  • Structure : Iodomethyl-cyclohexyl and methyl groups.
  • Applications : Intermediate in liquid crystal synthesis .

1-(Cyclopropylmethyl)-4-methoxybenzene (CAS: 16510-27-3)

  • Structure : Cyclopropylmethyl and methoxy groups.
  • Applications : Fragrance component (e.g., sassafras acetate) .

Comparative Analysis Table

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications
1-(1-Methoxyethyl)-4-methylbenzene 61145-46-8 -CH₂CH(OCH₃), -CH₃ Not provided Potential synthetic intermediate
1-(2-Bromoethoxy)-4-methylbenzene 18800-34-5 -OCH₂CH₂Br, -CH₃ 215.09 Alkylation reactions
p-Xylyl Bromide 28258-59-5 -CH₂Br, -CH₃ 185.06 Polymer precursor
1-(Azidomethyl)-4-methylbenzene 17271-89-5 -CH₂N₃, -CH₃ 147.18 Bioconjugation
1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene Not provided -CH₂I (cyclohexyl), -CH₃ Not provided Liquid crystal synthesis

Key Research Findings

  • Reactivity Trends : Methoxyethyl groups enhance oxidative stability compared to alkyl chains (e.g., hydroperoxide formation in ) . Halogenated derivatives (e.g., bromoethoxy) exhibit higher electrophilicity, favoring nucleophilic substitutions .
  • Thermal Properties : Brominated aromatics (e.g., p-xylyl bromide) have lower boiling points than methoxy-substituted analogs due to reduced hydrogen bonding .

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